molecular formula C22H18ClN3O3S2 B2396622 N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide CAS No. 921065-30-7

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide

Cat. No.: B2396622
CAS No.: 921065-30-7
M. Wt: 471.97
InChI Key: QLTGGASIGLMESI-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide is a complex organic compound belonging to the benzothiazole family. This compound features a benzothiazole core fused with a benzene ring, and it is substituted with various functional groups, including a chloro group, a methyl group, and a benzenesulfonamide moiety. Due to its unique structure, it has garnered interest in various scientific fields, particularly in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzothiazole core. One common approach is the cyclization of 2-aminobenzenethiol with appropriate reagents to form the benzothiazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of high-throughput reactors and automated synthesis platforms to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.

Scientific Research Applications

This compound has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

  • Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: It is being investigated for its therapeutic potential in treating various diseases, such as tuberculosis and diabetes.

  • Industry: The compound's unique properties make it useful in the development of new materials, such as dyes and fluorescent markers.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The benzothiazole core is known to bind to various enzymes and receptors, leading to biological responses. The exact mechanism may vary depending on the specific application and the biological system .

Comparison with Similar Compounds

This compound is compared with other similar benzothiazole derivatives, highlighting its uniqueness. Similar compounds include:

  • Riluzole: Used in the treatment of amyotrophic lateral sclerosis (ALS).

  • Pramipexole: Used in the treatment of Parkinson's disease.

  • Thioflavin: Used as a dye for detecting amyloid plaques in Alzheimer's disease.

These compounds share the benzothiazole core but differ in their substituents and specific applications, making each unique in its own right.

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Properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O3S2/c1-13-7-10-15(11-8-13)31(28,29)26-18-6-4-3-5-16(18)21(27)25-22-24-19-14(2)9-12-17(23)20(19)30-22/h3-12,26H,1-2H3,(H,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTGGASIGLMESI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC4=C(C=CC(=C4S3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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